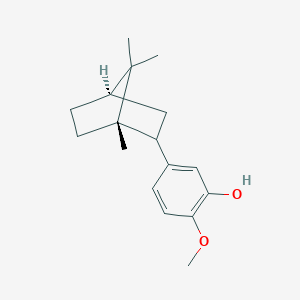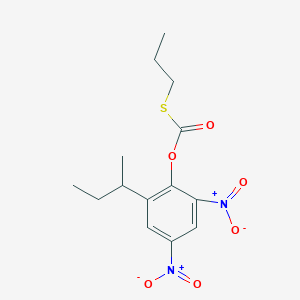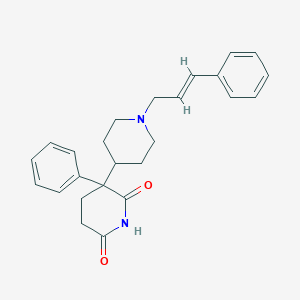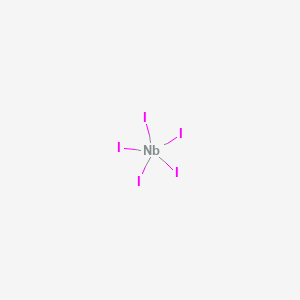![molecular formula C18H21N3O B077058 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 13450-72-1](/img/structure/B77058.png)
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a chemical compound with the molecular formula C17H19N3O It is a member of the dibenzodiazepine family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one typically involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This can be done by reacting the intermediate with dimethylamine in the presence of a base, such as sodium hydride, under an inert atmosphere.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic drug with a similar dibenzodiazepine structure.
Olanzapine: Another antipsychotic with structural similarities.
Quetiapine: A dibenzothiazepine derivative with similar pharmacological properties.
Uniqueness
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is unique due to its specific substitution pattern and the presence of the dimethylamino group
Properties
CAS No. |
13450-72-1 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
InChI Key |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Key on ui other cas no. |
13450-72-1 |
Synonyms |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)



![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)







